molecular formula C19H21F2N3O B611276 Tedalinab CAS No. 916591-01-0

Tedalinab

Cat. No.: B611276
CAS No.: 916591-01-0
M. Wt: 345.4 g/mol
InChI Key: NTPZXHMTJGOMCJ-WDEREUQCSA-N
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Description

Tedalinab, also known as GRC-10693, is a drug developed by Glenmark Pharmaceuticals for the treatment of osteoarthritis and neuropathic pain. It acts as a potent and selective cannabinoid receptor 2 (CB2) agonist, with a very high selectivity of 4700 times for CB2 over the related cannabinoid receptor 1 (CB1). This compound has good oral bioavailability and has shown promising safety results and effective analgesic and anti-inflammatory actions in early clinical trials .

Biochemical Analysis

Biochemical Properties

Tedalinab interacts with the cannabinoid CB2 receptor . It has a very high selectivity of 4700x for CB2 over the related CB1 receptor . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound’s interaction with the CB2 receptor influences cell function. It has shown promising safety results and effective analgesic and anti-inflammatory actions in early clinical trials

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a CB2 receptor agonist It binds to the CB2 receptor, leading to a series of intracellular events

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tedalinab involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indazole core, introduction of the difluorophenyl group, and the attachment of the tert-butyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tedalinab undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Tedalinab has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying cannabinoid receptor agonists and their interactions.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Explored for its potential in treating neuropathic pain, osteoarthritis, and other inflammatory conditions.

    Industry: Used in the development of new pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Tedalinab is unique due to its high selectivity for CB2 over CB1 and its potent analgesic and anti-inflammatory properties. Similar compounds include:

    CBS-0550: Another CB2 agonist with similar selectivity and therapeutic potential.

    Olorinab: A CB2 agonist investigated for its effects on gastrointestinal disorders.

    SER-601:

This compound stands out due to its high oral bioavailability and promising safety profile, making it a valuable compound for further research and development in the field of cannabinoid receptor agonists.

Properties

IUPAC Name

(1R,7S)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPZXHMTJGOMCJ-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C1=NN(C2=C1[C@H]3CC[C@@H]2C3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030347
Record name Tedalinab
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916591-01-0
Record name (4S,7R)-1-(2,4-Difluorophenyl)-N-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916591-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tedalinab [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916591010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tedalinab
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEDALINAB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7X34Y6Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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